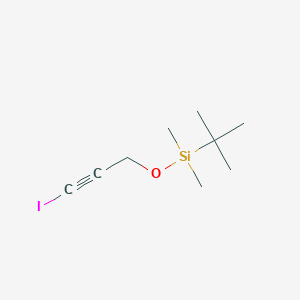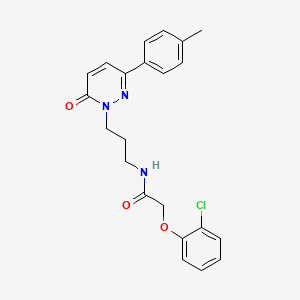![molecular formula C16H11ClO2 B2356996 3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one CAS No. 1333395-36-0](/img/structure/B2356996.png)
3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one” is a type of organic compound. It contains a methylidene group, which is a part of a molecule that consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond .
Synthesis Analysis
A series of similar compounds have been synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes using glacial acetic acid as a catalyst . The structures of the newly synthesized compounds were characterized by 1H and 13C NMR, FT-IR, and mass spectra .Molecular Structure Analysis
The structure of similar compounds has been studied using DFT/B3LYB/6-311++G (d,p) at the level of theory. The geometrical parameters, bond lengths, and bond angles have been discussed . The presence of phosphorus and sulfur atoms changed the planarity of the parent compound .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide usually handled as the hydrochloride. It is typically employed in the 4.0-6.0 pH range. It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include a molecular weight of 270.710, a density of 1.3±0.1 g/cm3, and a boiling point of 443.9±45.0 °C at 760 mmHg .科学的研究の応用
Antibacterial Applications
The compound has shown significant antibacterial activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Salmonella Typhi and Pseudomonas aeruginosa. This suggests its potential use in developing new antibacterial agents .
Antimycobacterial Activity
This compound also exhibits antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain. With minimum inhibitory concentrations (MIC) in the range of 1.6 to 100 µg/mL, it could be a candidate for tuberculosis treatment .
Antifungal Properties
The compound has been assessed for its antifungal properties and has shown activity against fungi like Aspergillus niger and Aspergillus flavus. This indicates its potential in antifungal drug development .
Drug Design and Synthesis
In the realm of drug design, this compound serves as a precursor for synthesizing various active pharmaceutical agents. Its structural characteristics make it a valuable scaffold for creating novel drug molecules .
Fluorescence Studies
The compound’s derivatives have been used in fluorescence studies, indicating its utility in developing fluorescent probes for biological diagnostics and target-based drug monitoring applications .
Bioimaging Applications
Due to its intrinsic fluorescent properties when coordinated with certain reagents, this compound can be used in the synthesis of nanoparticles suitable for bioimaging . This opens up possibilities for its use in medical diagnostics and clinical trials .
Pharmacological Research
The compound’s quinoline moiety is a key structural unit in various natural products and drugs, making it an important subject in pharmacological research for broad-spectrum antimicrobial agents .
Medicinal Chemistry
In medicinal chemistry, heterocyclic compounds like this one are crucial as they are precursors to a wide range of pharmaceutical agents. The compound’s versatility in forming derivatives with different pharmacological properties makes it a significant focus in medicinal chemistry studies .
将来の方向性
作用機序
Mode of Action
The interaction usually involves binding to the target, which can alter its function and lead to downstream effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular functions and processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
Similar compounds have been known to induce changes at the molecular and cellular levels, leading to observable effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, presence of other molecules, and more .
This compound, like many others, likely interacts with its environment and various targets in complex ways to exert its effects .
特性
IUPAC Name |
(3E)-3-[(2-chlorophenyl)methylidene]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c17-14-7-3-1-5-11(14)9-12-10-19-15-8-4-2-6-13(15)16(12)18/h1-9H,10H2/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXCHJLRQNCZCW-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2Cl)/C(=O)C3=CC=CC=C3O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-chlorophenyl)methyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2356913.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2356914.png)


![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2356917.png)
![4-(4-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356918.png)
![N-(3-methoxypropyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2356919.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2356920.png)
![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2356921.png)

![1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone](/img/structure/B2356927.png)
![5-chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2356929.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2356933.png)
